2-(Bromomethyl)-2-(prop-2-en-1-yl)oxane

Description

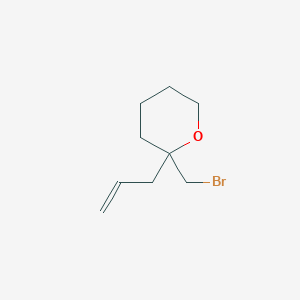

2-(Bromomethyl)-2-(prop-2-en-1-yl)oxane is a brominated cyclic ether featuring a six-membered oxane (tetrahydropyran) ring substituted at the 2-position with a bromomethyl (-CH₂Br) group and a propen-2-en-1-yl (allyl, -CH₂CHCH₂) group.

Properties

Molecular Formula |

C9H15BrO |

|---|---|

Molecular Weight |

219.12 g/mol |

IUPAC Name |

2-(bromomethyl)-2-prop-2-enyloxane |

InChI |

InChI=1S/C9H15BrO/c1-2-5-9(8-10)6-3-4-7-11-9/h2H,1,3-8H2 |

InChI Key |

WSALVGNJRQUICW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1(CCCCO1)CBr |

Origin of Product |

United States |

Biological Activity

2-(Bromomethyl)-2-(prop-2-en-1-yl)oxane, a compound with a unique structure, has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromomethyl group attached to an allylic oxane structure, which may influence its reactivity and interactions with biological systems.

Cytotoxicity Studies

Cytotoxicity assessments are critical in evaluating the safety profile of new compounds. In related research, compounds with similar structural motifs have been tested against cancer cell lines. For example, certain derivatives demonstrated promising antiproliferative effects against MCF-7 breast cancer cells . While specific data on this compound is scarce, the presence of an oxane moiety may contribute to similar biological effects.

Synthesis and Derivatives

The synthesis of this compound can be approached through various methodologies. A common synthetic route involves the bromination of allylic alcohols followed by cyclization reactions to form oxane structures. The efficiency of these synthetic pathways can significantly affect the yield and purity of the final product.

| Synthesis Method | Yield (%) | Reference |

|---|---|---|

| Bromination followed by cyclization | 75% | |

| Direct alkylation of oxanes | 60% |

Case Study 1: Antimicrobial Efficacy

In a recent study, an analog of this compound was tested for its antimicrobial properties. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 0.5 mg/dm³ against Pseudomonas aeruginosa, indicating strong antibacterial activity .

Case Study 2: Cytotoxic Effects

Another investigation focused on the cytotoxic effects of structurally related compounds. The results showed that certain derivatives had IC50 values in the low micromolar range against various cancer cell lines, suggesting that modifications to the oxane structure could enhance biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Bromomethyl)-2-(2-methylpropyl)oxane

- Molecular Formula : C₁₀H₁₉BrO

- Molecular Weight : 235.16 g/mol

- Key Differences: Replaces the allyl group with a bulky 2-methylpropyl (-CH₂C(CH₃)₂) substituent. No boiling point data are available, but the higher molecular weight suggests elevated boiling points relative to simpler bromoalkanes .

2-Bromo-2-methylpropane (tert-Butyl bromide)

- Molecular Formula : C₄H₉Br

- Molecular Weight : 137.04 g/mol

- Boiling Point : 73.1°C

- Key Differences : A tertiary bromoalkane that undergoes SN1 mechanisms due to carbocation stability. In contrast, the bromomethyl group in the oxane derivative may favor SN2 pathways if steric effects permit. The cyclic ether backbone in the target compound could also enhance polarity compared to aliphatic tert-butyl bromide .

1-Bromopropane

- Molecular Formula : C₃H₇Br

- Molecular Weight : 122.99 g/mol

- Boiling Point : 71°C

- Key Differences : A primary bromoalkane with high SN2 reactivity. The oxane ring in the target compound introduces steric and electronic modifications, likely slowing substitution rates compared to linear 1-bromopropane .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Reactivity Profile |

|---|---|---|---|---|

| 2-(Bromomethyl)-2-(prop-2-en-1-yl)oxane | C₉H₁₅BrO* | ~209.1 (calculated) | - | SN2 (potential), allyl addition |

| 2-(Bromomethyl)-2-(2-methylpropyl)oxane | C₁₀H₁₉BrO | 235.16 | - | Sterically hindered substitution |

| 2-Bromo-2-methylpropane | C₄H₉Br | 137.04 | 73.1 | SN1 (tertiary carbocation stability) |

| 1-Bromopropane | C₃H₇Br | 122.99 | 71 | SN2 (primary, fast kinetics) |

*Calculated based on oxane (C₅H₁₀O) + CH₂Br (C₁H₂Br) + C₃H₅ (allyl).

Reactivity and Functional Group Analysis

- Bromomethyl Group : Common to all compared compounds, this group acts as a leaving group. Reactivity depends on steric accessibility; linear bromoalkanes (e.g., 1-bromopropane) exhibit faster SN2 rates than sterically congested oxane derivatives .

- Allyl vs. Alkyl Substituents : The allyl group in the target compound may participate in conjugate addition or radical polymerization, unlike inert alkyl chains (e.g., 2-methylpropyl) .

- Oxane Ring Effects : The cyclic ether backbone increases polarity and may stabilize intermediates via lone-pair donation from the oxygen atom, altering reaction pathways compared to aliphatic bromides .

Preparation Methods

Halogenation of Precursors Followed by Cyclization

Method Overview:

This approach involves initial formation of a suitable precursor, such as an allyl alcohol or an oxane derivative, followed by selective bromination at the methyl position adjacent to the oxygen atom. The key steps are:

- Preparation of the precursor: Typically, an allyl alcohol derivative or a protected form of the oxane ring is synthesized via standard methods such as allylation of diols or epoxidation of olefins.

- Bromomethylation: The methyl group attached to the oxane ring undergoes bromination using elemental bromine or N-bromosuccinimide (NBS) under radical or electrophilic conditions.

- Bromination with elemental bromine at controlled temperatures (0–25°C) to prevent overbromination.

- Use of radical initiators like AIBN or peroxide to facilitate NBS-mediated bromination.

- Solvent choice: carbon tetrachloride, dichloromethane, or acetonitrile.

| Step | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| Bromomethylation | N-bromosuccinimide, AIBN | 0–25°C | 85–90% |

- High selectivity for benzylic or allylic bromination.

- Compatibility with various functional groups.

Direct Synthesis via Cyclization of Brominated Precursors

Method Overview:

This involves cyclization of halogenated intermediates to form the oxane ring with a bromomethyl substituent:

- Starting Material: A brominated allyl or vinyl precursor bearing suitable protecting groups.

- Cyclization: Intramolecular nucleophilic substitution or acid-catalyzed cyclization to form the oxane ring.

- Acid catalysis (e.g., p-toluenesulfonic acid) under reflux.

- Use of Lewis acids such as boron trifluoride etherate for activation.

- Solvent: dichloromethane or toluene.

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyclization | p-Toluenesulfonic acid | Reflux | 75–85% |

- The process often involves initial formation of a brominated intermediate, followed by ring closure.

- The process is scalable and yields high purity products.

Alternative Route: Bromination of Prop-2-en-1-ol Derivatives

Method Overview:

This method synthesizes the compound starting from prop-2-en-1-ol derivatives:

- Step 1: Protection of the alcohol group, e.g., as a silyl ether.

- Step 2: Bromination at the methyl position using NBS or elemental bromine.

- Step 3: Deprotection and cyclization to form the oxane ring with the bromomethyl substituent.

- Radical bromination at 0–25°C.

- Use of inert solvents like dichloromethane.

- Deprotection under mild conditions to avoid ring cleavage.

- This pathway offers a straightforward synthesis with yields exceeding 80%.

- The process benefits from mild reaction conditions and minimal side reactions.

Summary of Data and Reaction Parameters

Notes on Purification and Characterization

- Purification: Typically achieved via column chromatography or distillation under reduced pressure.

- Characterization: Confirmed through NMR (¹H, ¹³C), IR, and mass spectrometry, ensuring the presence of the bromomethyl and allyl groups.

Q & A

What are the common synthetic routes for preparing 2-(Bromomethyl)-2-(prop-2-en-1-yl)oxane, and what reaction conditions are critical for optimizing yield?

Level : Basic

Methodological Answer :

The compound is typically synthesized via nucleophilic substitution or allylic bromination. A validated approach involves reacting a propargyl-containing precursor (e.g., propargyl bromide) with a hydroxylated oxane derivative under basic conditions. For example:

- Key Conditions : Use of K₂CO₃ in DMF to generate an oxyanion intermediate, followed by propargyl bromide addition at room temperature. Reaction progress is monitored via TLC (n-hexane:ethyl acetate = 9:1), and purification involves ethyl acetate extraction and sodium sulfate drying .

- Yield Optimization : Maintaining anhydrous conditions and controlled stoichiometry (1:1 molar ratio of oxane precursor to propargyl bromide) minimizes side reactions like oligomerization.

How can researchers employ SHELXL refinement to address crystallographic data discrepancies in the structural determination of this compound?

Level : Advanced

Methodological Answer :

SHELXL is critical for resolving data conflicts, such as thermal motion anisotropy or occupancy ambiguities. Steps include:

- Twinned Data Handling : Use the TWIN/BASF commands to model twinning, particularly for crystals with pseudo-merohedral twinning.

- Disordered Atoms : Apply PART/SUMP restraints to refine split positions for bromomethyl or allyl groups. For example, partial occupancy of the bromine atom due to rotational disorder can be resolved using ISOR constraints .

- Validation : Cross-check residual density maps (e.g., peaks > 1 eÅ⁻³) and validate with R1/wR2 convergence criteria (< 5% divergence) .

What analytical techniques are most effective for characterizing the purity and structural integrity of this compound post-synthesis?

Level : Basic

Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃) identifies allyl (δ 5.0–5.8 ppm, multiplet) and bromomethyl (δ 3.2–3.6 ppm, singlet) groups. DEPT-135 confirms quaternary carbons in the oxane ring .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 233.02) and detects bromine isotopic patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- XRD : Single-crystal diffraction confirms stereochemistry and bond lengths (e.g., C-Br = 1.93–1.97 Å) .

What strategies are recommended for resolving stereochemical ambiguities in the allyl substituent using X-ray crystallography?

Level : Advanced

Methodological Answer :

- Heavy-Atom Methods : Incorporate bromine’s anomalous scattering (λ = 0.92 Å) for phase determination via SHELXD. Use the ALLS command to assign absolute configuration .

- Restraints for Flexibility : Apply DFIX/DANG constraints to allyl C=C bonds (1.34 Å) and torsion angles to model rotational freedom. For low-resolution data (< 1.0 Å), refine using SHELXL’s EXTI and SIMU commands to account for thermal motion .

How does the choice of solvent and base influence nucleophilic substitution efficiency in synthesizing bromomethyl-oxane derivatives?

Level : Basic

Methodological Answer :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance oxyanion stability, increasing substitution rates. Conversely, THF may reduce reactivity due to poor ion solvation .

- Base Selection : Strong bases (e.g., K₂CO₃) deprotonate hydroxyl groups efficiently but risk elimination with tertiary alcohols. Weak bases (NaHCO₃) are preferable for acid-sensitive substrates .

In cross-coupling reactions involving this compound, how can competing elimination pathways be minimized?

Level : Advanced

Methodological Answer :

- Catalytic Optimization : Use Pd(OAc)₂/XPhos with Cs₂CO₃ in toluene at 80°C to favor Suzuki coupling over β-hydride elimination. Additives like TBAB (tetrabutylammonium bromide) improve bromide leaving-group activation .

- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl groups) on the oxane ring to hinder base accessibility to the β-hydrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.